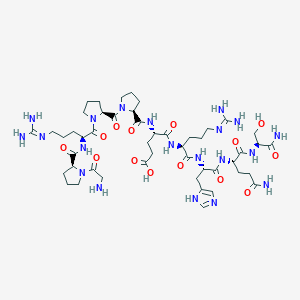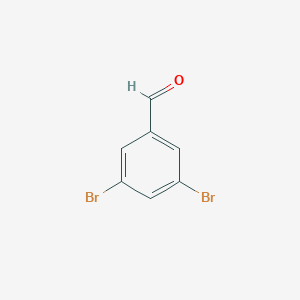
3,5-Dibromobenzaldehyde
概述
描述
3,5-Dibromobenzaldehyde: is an organic compound with the molecular formula C7H4Br2O . It is a dibrominated derivative of benzaldehyde, characterized by the presence of two bromine atoms at the 3 and 5 positions on the benzene ring. This compound is a white to light beige solid with a melting point of 84-88°C and a boiling point of approximately 287.2°C .
作用机制
Target of Action
3,5-Dibromobenzaldehyde is a versatile compound used as a building block in the synthesis of a wide range of biologically active compounds . .
Mode of Action
It has been used as a core in the synthesis of novel fluorophores with aggregation-induced emission effects (aie) . In this process, the compound interacts with other molecules to form a larger structure that exhibits unique optical properties .
Biochemical Pathways
This compound is involved in several biochemical reactions, including Suzuki-Miyaura cross-coupling reactions, synthesis of blue fluorescent dye derivatives for organic light emitting diodes, Sharpless kinetic resolution for the formation of Baylis-Hillman enal adducts, and synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents . These reactions suggest that the compound may affect various biochemical pathways, leading to diverse downstream effects.
Result of Action
The molecular and cellular effects of this compound’s action are largely dependent on the specific context in which it is used. For instance, when used in the synthesis of novel fluorophores, the compound contributes to the formation of structures with unique optical properties .
生化分析
Biochemical Properties
It has been used as a reactant in various chemical reactions, including Suzuki-Miyaura cross-coupling reactions, synthesis of blue fluorescent dye derivatives for organic light emitting diodes, and synthesis of podophyllotoxin mimetic pyridopyrazoles as anticancer agents .
Molecular Mechanism
Its use in the synthesis of AIE fluorophores suggests that it may interact with biomolecules in a way that influences their fluorescence properties .
Dosage Effects in Animal Models
There is currently no available information on the effects of 3,5-Dibromobenzaldehyde at different dosages in animal models .
准备方法
Synthetic Routes and Reaction Conditions:
-
From 1,3,5-tribromobenzene
-
From o-nitrobenzaldehyde
Industrial Production Methods:
Bromination of Benzaldehyde:
化学反应分析
Types of Reactions:
-
Oxidation
Reagents: Common oxidizing agents such as potassium permanganate or chromium trioxide.
Products: Oxidation of 3,5-dibromobenzaldehyde can yield 3,5-dibromobenzoic acid.
-
Reduction
Reagents: Reducing agents like sodium borohydride or lithium aluminum hydride.
Products: Reduction of this compound can produce 3,5-dibromobenzyl alcohol.
-
Substitution
Reagents: Nucleophiles such as amines or thiols.
Common Reagents and Conditions
Suzuki-Miyaura Cross-Coupling: Utilizes palladium catalysts and boronic acids to form carbon-carbon bonds.
Baylis-Hillman Reaction: Involves the use of tertiary amines as catalysts to form carbon-carbon bonds.
科学研究应用
Chemistry
Building Block: Used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology
Antibacterial Agents: Derivatives of 3,5-dibromobenzaldehyde have been studied for their antibacterial properties.
Medicine
Anticancer Agents: Some derivatives have shown potential as anticancer agents.
Industry
Organic Light Emitting Diodes (OLEDs): Used in the synthesis of blue fluorescent dye derivatives for OLEDs.
相似化合物的比较
Similar Compounds
3,4-Dibromobenzaldehyde: Similar structure but with bromine atoms at the 3 and 4 positions.
4-Bromobenzaldehyde: Contains only one bromine atom at the 4 position.
3,5-Dichlorobenzaldehyde: Contains chlorine atoms instead of bromine at the 3 and 5 positions.
Uniqueness
属性
IUPAC Name |
3,5-dibromobenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Br2O/c8-6-1-5(4-10)2-7(9)3-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLDMZIXUGCGKMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C=C1Br)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Br2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80347485 | |
| Record name | 3,5-Dibromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
263.91 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
56990-02-4 | |
| Record name | 3,5-Dibromobenzaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=56990-02-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3,5-Dibromobenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80347485 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details










Synthesis routes and methods IV
Procedure details








Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does the structure of DBB derivatives impact their fluorescence properties?
A2: Studies have shown that by altering the "rotor" attached to the DBB skeleton, the emission properties of the resulting AIEgens can be fine-tuned. For instance, increasing the conjugation of the rotor leads to a redshift in the emission, demonstrating a structure-property relationship. [] This tunability is crucial for designing AIEgens with specific applications.
Q2: Can DBB derivatives be used for sensing applications?
A3: Yes, research has indicated that DBB-based AIEgens exhibit a selective turn-on response to Arsenic (As3+), with detection limits below the EPA guidelines for drinking water. [] This highlights their potential as sensitive and selective probes for environmental monitoring.
Q3: Beyond AIEgens, what other applications utilize 3,5-Dibromobenzaldehyde as a starting material?
A3: this compound is a versatile building block in organic synthesis. Researchers have utilized it to synthesize various compounds, including:
- Ligands for metal complexes: DBB reacts with diamines to form tetradentate Schiff base ligands. These ligands readily coordinate with metal ions, creating complexes with potential applications in catalysis and materials science. []
- Pharmaceutical intermediates: DBB serves as a precursor in the multi-step synthesis of Ambroxol Hydrochloride impurities, highlighting its relevance to the pharmaceutical industry. []
- Monomers for polymers: Through Sonogashira coupling reactions, DBB derivatives can be transformed into rigid, multifunctional monomers. These monomers are then used to create novel polymers with specific properties. []
- Heterocyclic compounds: DBB plays a key role in synthesizing diverse heterocycles like dibenzo[b,j][1,10]phenanthrolines, expanding the range of accessible structures with potential biological activity. []
Q4: How does the presence of bromine atoms in this compound influence its reactivity?
A4: The two bromine atoms in DBB significantly influence its reactivity by:
- Facilitating metal-catalyzed couplings: The bromine atoms can readily undergo various metal-catalyzed coupling reactions, such as Sonogashira and Suzuki couplings, enabling the construction of complex molecules. []
Q5: Are there established analytical methods for characterizing this compound and its derivatives?
A5: Yes, researchers utilize various spectroscopic techniques to characterize DBB and its derivatives. These techniques include:
- NMR spectroscopy (1H NMR and 13C NMR): This method provides information about the structure and purity of the compounds. [, , ]
- FT-IR spectroscopy: This technique helps identify functional groups and analyze the vibrational modes of the molecules. []
- Mass spectrometry: This method determines the molecular weight and provides structural information. []
Q6: What computational chemistry approaches are used to study this compound and its derivatives?
A7: Density Functional Theory (DFT) calculations are widely employed to study the properties of DBB derivatives. [] These calculations provide insights into:
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
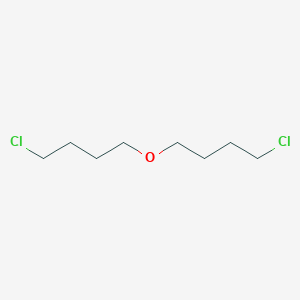
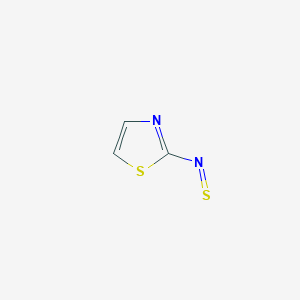
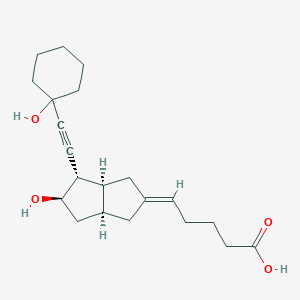
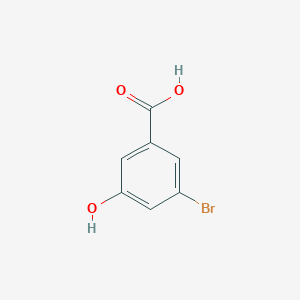
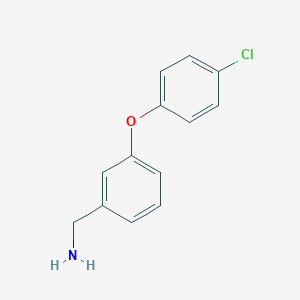
![Disodium;(2S,3S,4S,5R,6R)-6-[(3R,4R,5R,6R)-3-acetamido-2,5-dihydroxy-6-(sulfonatooxymethyl)oxan-4-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylate](/img/structure/B114198.png)
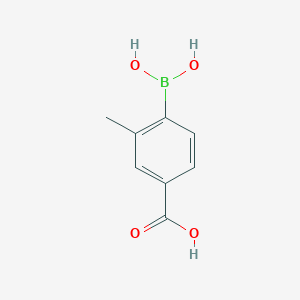
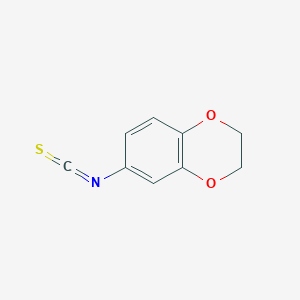
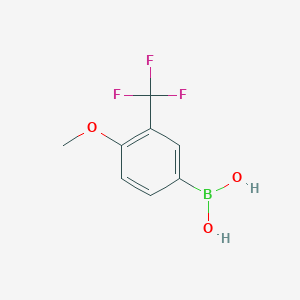

![1-Ethylpyrido[3,4-b]pyrazine-2,3(1H,4H)-dione](/img/structure/B114183.png)


